2,4-dimethoxy-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
2,4-dimethoxy-6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-13-10-15(3)16(11-14(13)2)28(24,25)23-8-6-22(7-9-23)17-12-18(26-4)21-19(20-17)27-5/h10-12H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFMQJGEFRGMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidine typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxypyrimidine with 4-((2,4,5-trimethylphenyl)sulfonyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the sulfonyl group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2,4-dimethoxy-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2,4-dimethoxy-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidine, we compare it with analogous compounds featuring piperazine-sulfonyl-pyrimidine frameworks. Key differences in substituents, biological activity, and synthesis are highlighted below.
Table 1: Structural and Functional Comparison of Piperazine-Sulfonyl-Pyrimidine Derivatives
Key Findings
Substituent Impact on Activity :
- The 2,4-dimethoxy groups on the pyrimidine ring enhance solubility and hydrogen-bonding interactions compared to unsubstituted analogs (e.g., compound from ) .
- Sulfonyl group variations : Propylsulfonyl () and methanesulfonyl () substituents improve metabolic stability, while bulkier aryl sulfonyl groups (e.g., 2,4,5-trimethylbenzenesulfonyl) may enhance target selectivity due to steric effects .
Biological Activity: The methanesulfonyl-piperazine-thienopyrimidine hybrid () demonstrated potent anticancer activity (IC₅₀ < 1 µM), attributed to dual inhibition of kinase and tubulin polymerization pathways . Propylsulfonyl derivatives () showed moderate antimicrobial activity, suggesting that smaller sulfonyl groups may favor broad-spectrum efficacy over specificity .
Synthetic Accessibility: Sulfonylation of piperazine intermediates (e.g., using sulfonyl chlorides in ethylene dichloride) is a common strategy, as seen in . More complex scaffolds (e.g., thienopyrimidine in ) require multi-step syntheses involving cross-coupling reactions, increasing production costs .
Q & A
Q. What are the key synthetic routes for preparing 2,4-dimethoxy-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidine?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core followed by functionalization with a piperazine-sulfonyl group. Key steps include:
- Nucleophilic substitution to introduce the piperazine moiety.
- Sulfonylation using 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Methylation of hydroxyl groups using methyl iodide and a base (e.g., K₂CO₃) in DMF. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield improvement. For example, microwave-assisted synthesis has been shown to enhance reaction efficiency in analogous piperazine-pyrimidine systems .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Methodological Answer: A combination of spectroscopic and analytical techniques is employed:
- ¹H/¹³C-NMR : Assign methoxy (δ ~3.8–4.0 ppm) and sulfonylpiperazine protons (δ ~3.0–3.5 ppm). Aromatic protons in the pyrimidine and trimethylbenzenesulfonyl groups appear between δ 6.5–8.0 ppm.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Validate C, H, N, and S content within ±0.3% of theoretical values.
- Melting Point : Consistent melting range (e.g., 192–291°C for related sulfonyl-piperazine derivatives) indicates purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer: Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while dichloromethane is preferred for sulfonylation.
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and minimizes side products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Yield improvements from 50% to >75% have been documented for structurally similar compounds .
Q. How can crystallographic data discrepancies be resolved for this compound?
Methodological Answer: Discrepancies in X-ray diffraction data (e.g., unit cell parameters, R-factors) are addressed using:
- SHELX Suite : Refinement with SHELXL for small-molecule structures, leveraging constraints for sulfonyl and methoxy groups.
- Twinned Data Analysis : For crystals with non-merohedral twinning, SHELXD/SHELXE pipelines enable robust phasing.
- Validation Tools : PLATON/CHECKCIF to identify symmetry mismatches or over-constrained models. Comparative studies on related sulfonyl-piperazine derivatives highlight the importance of iterative refinement cycles to achieve R₁ < 0.05 .
Q. What strategies enhance the compound’s biological activity through structural modification?
Methodological Answer: Structure-activity relationship (SAR) studies guide rational design:
- Piperazine Substitution : Replacing the 2,4,5-trimethylbenzenesulfonyl group with electron-withdrawing groups (e.g., nitro) improves enzyme inhibition (e.g., kinase targets).
- Pyrimidine Functionalization : Introducing fluorinated or propyl substituents at the 6-position enhances blood-brain barrier permeability.
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to receptors like dopamine D₂ or serotonin 5-HT₁A. Biological assays (e.g., IC₅₀ determination) validate modifications, as demonstrated in antiparkinsonian drug analogs .
Q. How are contradictions in biological activity data analyzed across studies?
Methodological Answer: Discrepancies (e.g., varying IC₅₀ values) are resolved by:
- Assay Standardization : Ensure consistent buffer pH, temperature, and co-factor concentrations.
- Selectivity Profiling : Use panels of related enzymes/receptors to identify off-target effects.
- Metabolic Stability Tests : Liver microsome assays assess whether differences arise from compound degradation. For example, conflicting reports on adenosine A₂A receptor affinity were attributed to variations in cell-based vs. membrane-free assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
